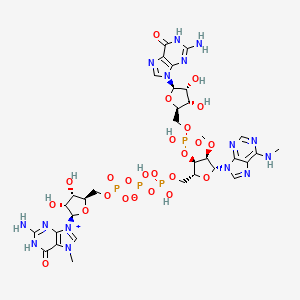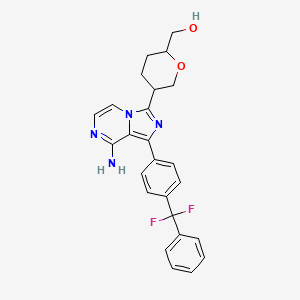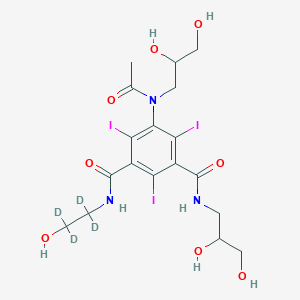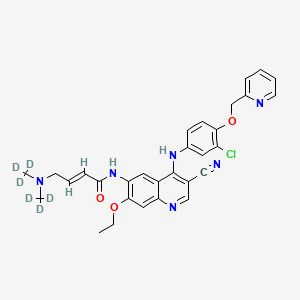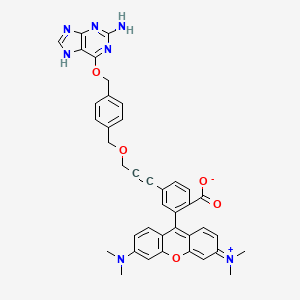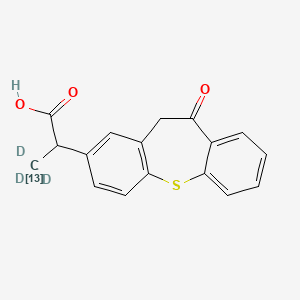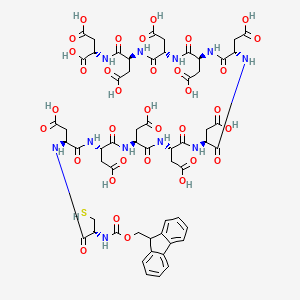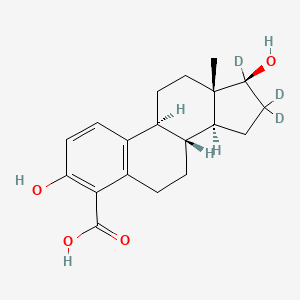
4-Carboxyl-17beta-Estradiol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carboxyl-17 is a compound that belongs to the class of carboxylic acids, which are organic acids containing a carboxyl functional group. Carboxylic acids are widely found in nature and are also synthetically manufactured. The carboxyl group in 4-Carboxyl-17 consists of a carbonyl group (C=O) and a hydroxyl group (OH) attached to the same carbon atom, giving it the general formula R-COOH .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Carboxyl-17 can be synthesized through various methods, including:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to produce carboxylic acids.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Carboxylation of Grignard Reagents: Grignard reagents (RMgX) react with carbon dioxide (CO₂) to form carboxylic acids.
Industrial Production Methods
Industrial production of 4-Carboxyl-17 often involves large-scale oxidation processes using catalysts and controlled reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Análisis De Reacciones Químicas
Types of Reactions
4-Carboxyl-17 undergoes various chemical reactions, including:
Substitution: Carboxylic acids can undergo nucleophilic acyl substitution reactions to form derivatives such as esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) for esterification reactions
Major Products
Primary Alcohols: Formed by reduction
Esters: Formed by esterification with alcohols
Amides: Formed by reaction with amines
Aplicaciones Científicas De Investigación
4-Carboxyl-17 has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Carboxyl-17 involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can participate in metabolic pathways, undergoing transformations that produce biologically active metabolites .
Comparación Con Compuestos Similares
4-Carboxyl-17 can be compared with other carboxylic acids such as:
Acetic Acid (CH₃COOH): A simple carboxylic acid used in vinegar.
Benzoic Acid (C₆H₅COOH): An aromatic carboxylic acid used as a food preservative.
Citric Acid (C₆H₈O₇): A tricarboxylic acid found in citrus fruits and used in the food and beverage industry.
Uniqueness: : 4-Carboxyl-17’s unique structure and functional groups make it suitable for specific applications in organic synthesis and industrial processes, distinguishing it from other carboxylic acids .
Propiedades
Fórmula molecular |
C19H24O4 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-16,16,17-trideuterio-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C19H24O4/c1-19-9-8-11-10-4-6-15(20)17(18(22)23)13(10)3-2-12(11)14(19)5-7-16(19)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3,(H,22,23)/t11-,12-,14+,16+,19+/m1/s1/i7D2,16D |
Clave InChI |
YQTASQANBQGSOV-NMFIOFMGSA-N |
SMILES isomérico |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4C(=O)O)O)C)O |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea](/img/structure/B12412924.png)
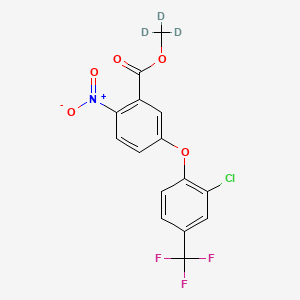
![2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B12412931.png)

